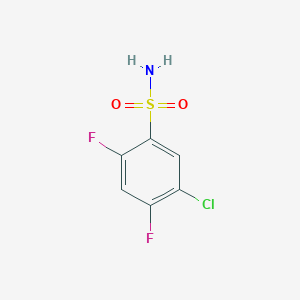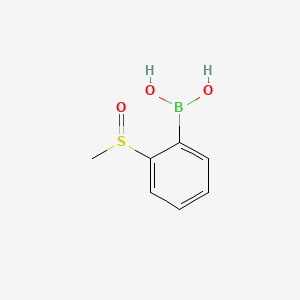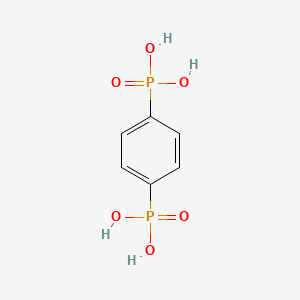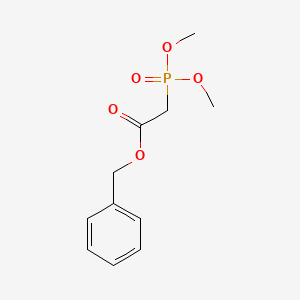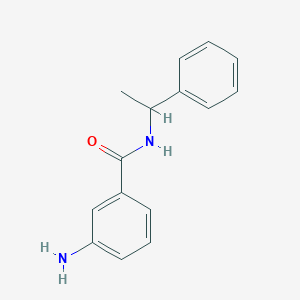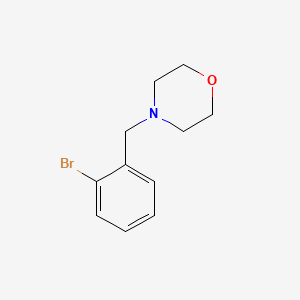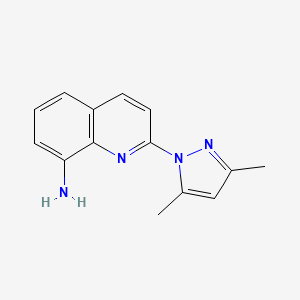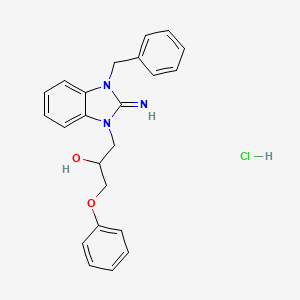
Chlorhydrate de BEPP
Vue d'ensemble
Description
BEPP monohydrochloride (benzyl-2-phenyl-2-ethyl-2-hydroxy-1-propane monohydrochloride) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of 140°C. BEPP monohydrochloride has been used in a variety of laboratory experiments, including those related to biochemical and physiological processes.
Applications De Recherche Scientifique
Activation de la protéine kinase
Le chlorhydrate de BEPP est connu pour être un activateur puissant de la protéine kinase dépendante de l'ARN bicaténaire (PKR) . La PKR joue un rôle crucial dans les mécanismes de défense cellulaire contre les infections virales en inhibant la synthèse des protéines. Elle le fait en phosphorylant l'eIF2α, ce qui conduit à l'inhibition de la synthèse des protéines et à l'activation des activités antivirales et antitumorales .
Réponses inductibles par l'interféron γ
Le composé a été identifié comme un inducteur de l'interféron γ, qui est une cytokine essentielle pour l'immunité innée et adaptative. La capacité du this compound à induire l'interféron γ peut être utilisée dans la recherche sur les réponses immunologiques et le développement de vaccins .
Modulation de la régulation cellulaire
Le this compound est impliqué dans plusieurs régulations cellulaires cruciales. Il module les activités de l'eIF2α, du NF-κB, de l'ATF-3 et du p53, qui sont des acteurs clés de la survie cellulaire, de l'apoptose et des réponses au stress. Cela en fait un outil précieux pour étudier le stress cellulaire et les mécanismes de l'apoptose .
Étude de la réactivité des composés organiques
Dans le domaine de la chimie organique, le this compound sert de composé modèle pour explorer la réactivité des composés organiques en solution aqueuse. Cette application est importante pour comprendre les mécanismes réactionnels et concevoir de nouvelles voies de synthèse .
Réactions catalysées par les enzymes
Les chercheurs utilisent le this compound pour étudier les réactions catalysées par les enzymes. Il peut agir comme un substrat ou un inhibiteur dans les dosages enzymatiques, fournissant des informations sur la cinétique enzymatique et les mécanismes .
Investigation du métabolisme lipidique
Le this compound trouve des applications dans l'investigation du métabolisme lipidique. Il peut être utilisé pour étudier l'interaction des lipides avec les protéines et d'autres molécules, ce qui est essentiel pour comprendre les maladies métaboliques et développer des stratégies thérapeutiques .
Mécanisme D'action
Target of Action
BEPP monohydrochloride primarily targets the double-strand RNA-dependent protein kinase (PKR) . PKR is a ubiquitously expressed serine-threonine kinase that can be induced by interferon γ .
Mode of Action
BEPP monohydrochloride acts as an activator of PKR . It interacts with PKR, leading to its activation and subsequent downstream effects .
Biochemical Pathways
Upon activation by BEPP monohydrochloride, PKR is involved in several crucial cellular regulations . These include the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis . PKR also modulates the activities of eIF2α, NF-κB, ATF-3, and p53 .
Pharmacokinetics
Its solubility in dmso (>10 mg/ml) suggests that it may have good bioavailability .
Result of Action
The activation of PKR by BEPP monohydrochloride elicits antivirus and antitumor activities . Specifically, it has been shown to inhibit the growth of a human lung cancer cell line overexpressing PKR .
Action Environment
It is known that the compound should be stored at 2-8°c in a desiccated environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
BEPP monohydrochloride plays a crucial role in biochemical reactions by activating PKR, a ubiquitously expressed serine-threonine kinase inducible by interferon γ . PKR is involved in several critical cellular regulations, including the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis and the elicitation of antiviral and antitumor activities . BEPP monohydrochloride interacts with various biomolecules such as eIF2α, NF-κB, ATF-3, and p53, modulating their activities and influencing cellular responses .
Cellular Effects
BEPP monohydrochloride has profound effects on various types of cells and cellular processes. It inhibits the growth of human lung cancer cell lines overexpressing PKR . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PKR by BEPP monohydrochloride leads to the phosphorylation of eIF2α, resulting in the inhibition of protein synthesis and the induction of stress-related pathways . This modulation of cellular processes can lead to antiviral and antitumor effects.
Molecular Mechanism
The molecular mechanism of BEPP monohydrochloride involves its interaction with PKR. By activating PKR, BEPP monohydrochloride induces the phosphorylation of eIF2α, which inhibits protein synthesis . This inhibition triggers a cascade of cellular responses, including the modulation of NF-κB, ATF-3, and p53 activities . These interactions result in the regulation of gene expression and the activation of stress-related pathways, contributing to the compound’s antiviral and antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BEPP monohydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that BEPP monohydrochloride remains stable under desiccated conditions and at temperatures between 2-8°C . Over time, the compound’s ability to modulate cellular processes may diminish due to degradation, impacting its efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of BEPP monohydrochloride vary with different dosages in animal models. At lower doses, the compound effectively activates PKR and modulates cellular processes without causing significant toxicity . At higher doses, BEPP monohydrochloride may exhibit toxic or adverse effects, including the inhibition of protein synthesis and the induction of stress-related pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
BEPP monohydrochloride is involved in metabolic pathways related to the activation of PKR and the modulation of eIF2α phosphorylation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By activating PKR, BEPP monohydrochloride affects the phosphorylation state of eIF2α, which in turn regulates protein synthesis and cellular metabolism .
Transport and Distribution
Within cells and tissues, BEPP monohydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The transport and distribution of BEPP monohydrochloride are critical for its efficacy in modulating cellular processes and exerting its biochemical effects.
Subcellular Localization
The subcellular localization of BEPP monohydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that BEPP monohydrochloride interacts with its target biomolecules, such as PKR, within the appropriate cellular context. The precise subcellular localization of BEPP monohydrochloride is crucial for its role in modulating cellular processes and exerting its antiviral and antitumor effects.
Propriétés
IUPAC Name |
1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXJFUGIDGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386296 | |
| Record name | SMR000035350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
455311-98-5 | |
| Record name | SMR000035350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)

